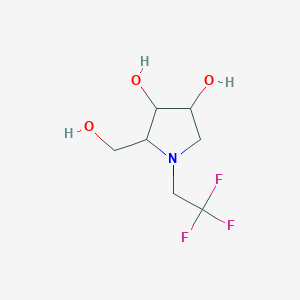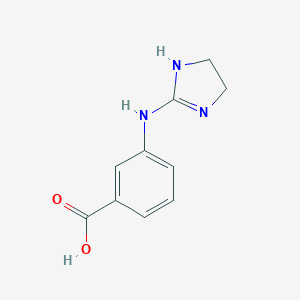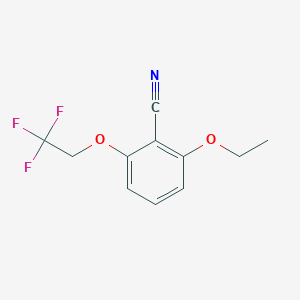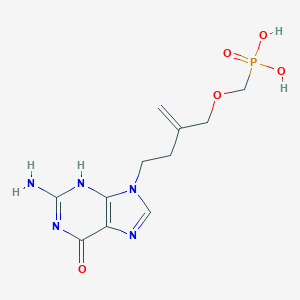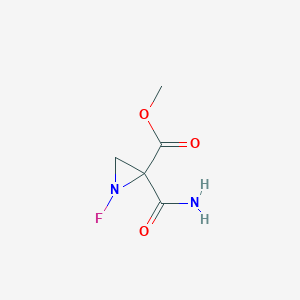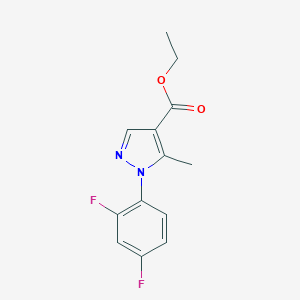![molecular formula C8H12N4O B066087 N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide CAS No. 160205-16-3](/img/structure/B66087.png)
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide, also known as DT-010, is a novel compound with potential applications in scientific research. This compound has been synthesized using a variety of methods and has been found to have a unique mechanism of action. In
作用机制
The exact mechanism of action of N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide is not fully understood, but it is thought to act on the GABAergic system. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and may contribute to its anxiolytic and antidepressant effects. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may contribute to its neuroprotective effects in neurodegenerative diseases.
生化和生理效应
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, as well as inhibit the activity of acetylcholinesterase. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the growth and survival of neurons. N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models, as well as neuroprotective effects in models of neurodegenerative diseases.
实验室实验的优点和局限性
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide has several advantages for lab experiments. It is a relatively easy compound to synthesize, and its mechanism of action and physiological effects have been well-studied. It has potential applications in a variety of fields, particularly in neuroscience research. However, there are also some limitations to using N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide in lab experiments. Its effects may vary depending on the species and strain of animal used, and more research is needed to fully understand its mechanism of action.
未来方向
There are several future directions for research on N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand its neuroprotective effects and to determine its potential as a therapeutic agent. Another area of interest is its anxiolytic and antidepressant effects, and its potential as a treatment for anxiety and depression. Finally, more research is needed to fully understand the mechanism of action of N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide and its effects on the GABAergic system and acetylcholinesterase.
合成方法
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpyrazole with ethyl isocyanate, followed by treatment with hydrazine hydrate. Another method involves the reaction of 3,5-dimethylpyrazole with ethyl isocyanate, followed by treatment with thiosemicarbazide. The yield of N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide using these methods is typically around 50-70%.
科学研究应用
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anxiolytic and antidepressant effects in animal models.
属性
CAS 编号 |
160205-16-3 |
|---|---|
产品名称 |
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide |
分子式 |
C8H12N4O |
分子量 |
180.21 g/mol |
IUPAC 名称 |
N,3-dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-5-10-11-7-4-3-6(12(5)7)8(13)9-2/h6H,3-4H2,1-2H3,(H,9,13) |
InChI 键 |
OILWXMIIXSYHFO-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C(CC2)C(=O)NC |
规范 SMILES |
CC1=NN=C2N1C(CC2)C(=O)NC |
同义词 |
5H-Pyrrolo[2,1-c]-1,2,4-triazole-5-carboxamide,6,7-dihydro-N,3-dimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



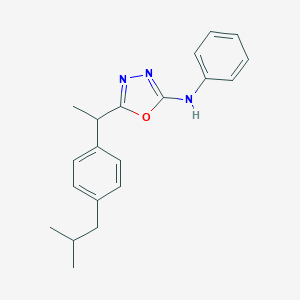
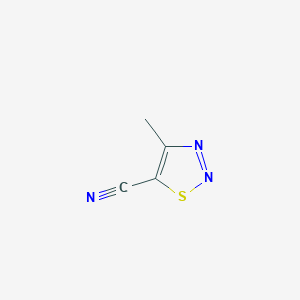
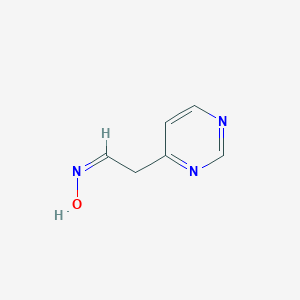
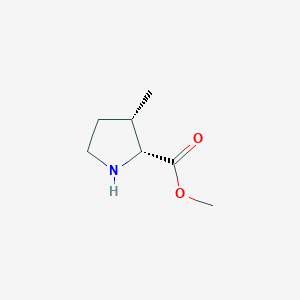
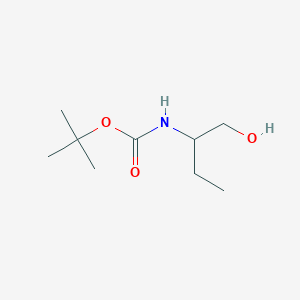
![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)
